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Compound of Interest

Compound Name: R(+)-6-Bromo-APB hydrobromide

Cat. No.: B1678724 Get Quote

A Note to Researchers: The compound name "6-Bromo-APB" presents a significant point of

ambiguity in scientific literature. It is crucial to distinguish between two distinct chemical entities

that share this abbreviation:

6-Bromo-APB (Benzofuran): A brominated derivative of the research chemical 6-APB (6-(2-

aminopropyl)benzofuran), known colloquially as "Benzofury".

6-Br-APB (Benzazepine): An abbreviation for 3-allyl-6-bromo-1-phenyl-1,2,4,5-tetrahydro-3-

benzazepine-7,8-diol, a selective D1 dopamine receptor ligand.

This guide focuses on the benzazepine derivative, as extensive research is available

comparing the activity of its R(+) and S(-) enantiomers. Currently, there is a lack of publicly

available scientific data comparing the enantiomers of the brominated benzofuran compound.

R(+)- vs. S(-)-6-Bromo-APB (Benzazepine): A Tale of
Two Enantiomers at the D1 Dopamine Receptor
The enantiomers of 3-allyl-6-bromo-1-phenyl-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol (herein

referred to as 6-Br-APB) exhibit pronounced stereoselectivity in their interaction with the D1

dopamine receptor. The R(+) enantiomer is a potent full agonist, while the S(-) enantiomer acts

as a weak partial agonist[1].
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Enantiomer Receptor Target Activity Profile Key Findings

R(+)-6-Bromo-APB
D1 Dopamine

Receptor
Potent Full Agonist

Demonstrates high

affinity and efficacy in

activating the D1

receptor. Its effects

are comparable to

other D1-selective full

agonists like SKF-

81,299 and SKF-

82,958[1]. In animal

studies, it induces

characteristic

behaviors such as

anorexia and

stereotypy[1]. It has

also been shown to

increase the

expression of µ opioid

receptor (MOR)

mRNA in the nucleus

accumbens[2].

S(-)-6-Bromo-APB
D1 Dopamine

Receptor
Weak Partial Agonist

While retaining

selectivity for the D1

receptor, it exhibits

significantly lower

efficacy compared to

the R(+)

enantiomer[1].

Experimental Protocols
The characterization of the R(+) and S(-) enantiomers of 6-Br-APB typically involves the

following experimental methodologies:

1. Radioligand Binding Assays:
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Objective: To determine the binding affinity of each enantiomer to the D1 dopamine receptor.

Methodology:

Preparation of cell membranes expressing the D1 dopamine receptor.

Incubation of the membranes with a radiolabeled D1 receptor ligand (e.g., [³H]SCH 23390)

in the presence of varying concentrations of the unlabeled R(+) or S(-) enantiomer.

Separation of bound and free radioligand by rapid filtration.

Quantification of radioactivity to determine the concentration of the enantiomer that inhibits

50% of the specific binding of the radioligand (IC₅₀ value).

Calculation of the equilibrium dissociation constant (Kᵢ) from the IC₅₀ value using the

Cheng-Prusoff equation.

2. Functional Assays (e.g., Adenylyl Cyclase Activation):

Objective: To measure the functional activity (agonism or antagonism) of each enantiomer at

the D1 dopamine receptor.

Methodology:

Culturing of cells expressing the D1 dopamine receptor, which is coupled to adenylyl

cyclase.

Treatment of the cells with varying concentrations of the R(+) or S(-) enantiomer.

Measurement of cyclic AMP (cAMP) production, the second messenger generated upon

D1 receptor activation.

Generation of dose-response curves to determine the EC₅₀ (concentration for half-

maximal effective response) and Eₘₐₓ (maximum effect) for each enantiomer.

Signaling Pathway and Experimental Workflow
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The following diagrams illustrate the signaling pathway of the D1 dopamine receptor and a

typical experimental workflow for comparing the enantiomers.

D1 Dopamine Receptor Signaling Pathway

D1 Dopamine Receptor Signaling Pathway
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Caption: D1 Dopamine Receptor Signaling Pathway

Experimental Workflow for Enantiomer Comparison
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Caption: Experimental Workflow for Enantiomer Comparison

The Uncharacterized Enantiomers of 6-Bromo-APB
(Benzofuran)
In contrast to the well-documented benzazepine derivative, there is a notable absence of

scientific literature detailing the synthesis and pharmacological comparison of the R(+) and S(-)
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enantiomers of 6-bromo-6-(2-aminopropyl)benzofuran.

For the parent compound, 6-APB, research has established its activity as a serotonin–

norepinephrine–dopamine releasing agent (SNDRA) and a potent agonist at the 5-HT₂B

receptor[3][4]. It also interacts with other serotonin receptors and monoamine transporters[3]

[4]. Given the critical role of stereochemistry in drug-receptor interactions, it is highly probable

that the R(+) and S(-) enantiomers of brominated 6-APB would also exhibit differential activity

at these targets. However, without experimental data, any discussion of their specific profiles

remains speculative.

Researchers interested in the pharmacology of "6-Bromo-APB" are strongly advised to verify

the chemical structure of the compound in question to ensure accurate interpretation of its

biological effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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